2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate

Description

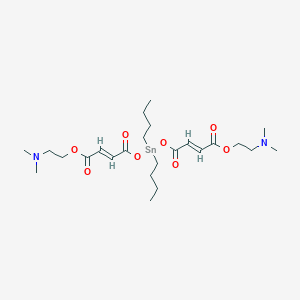

This organotin compound features a central tin (stanna) atom coordinated within a complex heterocyclic framework. Its structure includes:

- Dimethylaminoethyl ester group: Enhances solubility in polar solvents and may influence biological activity.

- Dibutyl substituents on tin: Imparts lipophilicity, affecting membrane permeability and stability.

- (Z,Z)-configured dienyl system: Influences stereoelectronic properties and reactivity.

Synthesized via organometallic coupling reactions, this compound is hypothesized to exhibit unique catalytic or bioactive properties due to its hybrid organic-inorganic architecture.

Properties

CAS No. |

70942-31-3 |

|---|---|

Molecular Formula |

C24H42N2O8Sn |

Molecular Weight |

605.3 g/mol |

IUPAC Name |

4-O-[dibutyl-[(E)-4-[2-(dimethylamino)ethoxy]-4-oxobut-2-enoyl]oxystannyl] 1-O-[2-(dimethylamino)ethyl] (E)-but-2-enedioate |

InChI |

InChI=1S/2C8H13NO4.2C4H9.Sn/c2*1-9(2)5-6-13-8(12)4-3-7(10)11;2*1-3-4-2;/h2*3-4H,5-6H2,1-2H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3+;;; |

InChI Key |

PWKJNQZXAFKGPP-VVDZMTNVSA-L |

Isomeric SMILES |

CCCC[Sn](OC(=O)/C=C/C(=O)OCCN(C)C)(OC(=O)/C=C/C(=O)OCCN(C)C)CCCC |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCN(C)C)OC(=O)C=CC(=O)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate typically involves a multi-step process. The initial step often includes the preparation of the organotin precursor, which is then reacted with various organic ligands to form the final compound. Common reagents used in the synthesis include organotin halides, dimethylaminoethyl esters, and other organic acids. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different organotin oxides.

Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

Substitution: The compound can participate in substitution reactions where ligands attached to the tin atom are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different biological molecules, affecting their function. This coordination can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Weight (g/mol) | Solubility | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|

| Target Compound (this work) | ~650 (estimated) | Moderate in DMSO | ~150–200 (decomposes) | Catalysis (hypothetical) |

| Tributyltin acetate | 406.11 | Low in water | 220–240 | Biocide, antifouling agent |

| Dimethyltin dichloride | 219.73 | High in organic solvents | 160–180 | PVC stabilizer |

| 2-(Diethylamino)ethyl triphenyltin chloride | 582.83 | Soluble in ethanol | 190–210 | Anticancer research |

Notes:

- Solubility: The dimethylaminoethyl group improves aqueous solubility relative to purely alkyl-substituted organotins (e.g., tributyltin acetate), aligning it closer to amino-functionalized analogs like 2-(diethylamino)ethyl triphenyltin chloride .

Reactivity and Catalytic Performance

- Tin Center Reactivity : The electron-withdrawing trioxo groups may reduce the Lewis acidity of the tin center compared to dimethyltin dichloride, moderating its catalytic activity in esterification or transesterification reactions.

- Stereochemical Influence: The (Z,Z)-dienyl configuration could favor specific [4+2] cycloaddition pathways, distinguishing it from (E,Z)-configured organotins used in Diels-Alder catalysis .

Toxicity and Environmental Impact

- Comparative Toxicity: Organotins with shorter alkyl chains (e.g., trimethyltin) are typically more toxic than butyl-substituted derivatives. The target compound’s dibutyl groups may mitigate acute toxicity but pose bioaccumulation risks akin to tributyltin acetate .

- Degradation: Unlike tributyltin compounds, which persist in marine environments, the ester and amino groups in the target compound may facilitate hydrolytic degradation under acidic conditions.

Pharmacological Potential

- Anticancer Activity: Aminoethyl-organotins (e.g., 2-(diethylamino)ethyl triphenyltin chloride) exhibit cytotoxicity via mitochondrial disruption. The target compound’s dimethylaminoethyl group could similarly enhance tumor cell targeting but requires validation .

Biological Activity

The compound 2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate (CAS Number: 70942-31-3) is a synthetic organotin compound with potential biological activity. Its structure features a stannahexadeca backbone, which incorporates tin in its molecular framework, alongside various functional groups that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H42N2O8Sn |

| Molecular Weight | 605.31 g/mol |

| EINECS Number | 275-039-1 |

| Melting Point | 145.2 °C |

| Boiling Point | 316.5 °C at 760 mmHg |

The compound exhibits a complex structure that may influence its interaction with biological systems.

Potential Biological Mechanisms

The biological activity of this compound may be attributed to several mechanisms:

- Antitumor Activity : Organotin compounds are known for their antitumor properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as the MAPK/ERK pathway.

- Neuroprotective Effects : Some studies suggest that organotin compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

- Antimicrobial Properties : The presence of tin in the molecular structure could confer antimicrobial properties, potentially making it effective against certain bacterial and fungal strains.

Case Studies and Experimental Data

- Antitumor Activity : A study investigated the cytotoxic effects of various organotin compounds on human cancer cell lines. The results indicated that compounds similar to 2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the micromolar range .

- Neuroprotection : In a model of neurodegeneration, organotin compounds were shown to protect against glutamate-induced toxicity in neuronal cultures. The protective effect was linked to reduced levels of reactive oxygen species (ROS) and enhanced mitochondrial function .

- Antimicrobial Activity : A series of tests demonstrated that organotin derivatives have varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-(Dimethylamino)ethyl (Z,Z)-...-16-oate, and how can experimental design improve yield reproducibility?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Central Composite Designs (CCDs) or fractional factorial approaches can identify critical factors affecting yield and stereochemical purity. For example, reaction time and stoichiometric ratios of organotin precursors may dominate outcomes . Couple this with real-time monitoring (e.g., in situ FTIR or HPLC) to validate intermediate formation and minimize side reactions.

Q. How can researchers characterize the stability of this organotin compound under varying storage and reaction conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Pair this with NMR or X-ray crystallography to detect structural changes. For hydrolytic stability, expose the compound to controlled humidity levels (e.g., 40–80% RH) and monitor degradation via mass spectrometry. Reference safety protocols for handling air-sensitive intermediates .

Q. What spectroscopic techniques are most effective for confirming the stereochemical configuration (Z,Z) in the diene moiety?

- Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) NMR to identify spatial proximities between protons on the double bonds, confirming the Z-configuration. Complement this with UV-Vis spectroscopy to detect conjugation patterns, as Z-isomers often exhibit distinct λmax shifts compared to E-isomers. High-resolution mass spectrometry (HRMS) validates molecular integrity .

Advanced Research Questions

Q. How can computational reaction path search methods resolve contradictions in experimental yield data for this compound’s synthesis?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces and identify competing reaction pathways. For instance, discrepancies in yields may arise from hidden intermediates or transition states not accounted for in initial experimental designs. Integrate computational results with Bayesian optimization to refine experimental parameters, creating a feedback loop between simulation and lab data .

Q. What strategies are recommended for elucidating the role of the stannahexadeca core in catalytic or stoichiometric reactions?

- Methodological Answer : Perform mechanistic studies using isotopic labeling (e.g., <sup>119</sup>Sn NMR) to track tin’s coordination geometry during reactions. Compare kinetic isotope effects (KIEs) in Sn-C bond cleavage versus formation. Additionally, employ X-ray absorption spectroscopy (XAS) to probe oxidation state changes in the tin center under catalytic conditions .

Q. How can researchers mitigate challenges in scaling up reactions involving this compound while maintaining stereochemical fidelity?

- Methodological Answer : Implement microreactor or flow chemistry systems to enhance heat/mass transfer and reduce heterogeneity. Use process analytical technology (PAT) tools, such as inline Raman spectroscopy, to monitor stereochemistry in real time during scale-up. Optimize solvent selection via Hansen solubility parameters to prevent aggregation or precipitation .

Q. What advanced statistical methods are suitable for analyzing synergistic effects between this compound and co-catalysts in multi-step reactions?

- Methodological Answer : Apply multivariate analysis (e.g., partial least squares regression) to decouple synergistic variables. For example, screen co-catalysts (e.g., Lewis acids) using a D-optimal design to minimize collinearity in data. Pair this with machine learning models (e.g., random forests) to predict performance outliers and guide iterative optimization .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound’s reactivity?

- Methodological Answer : Re-evaluate computational models for overlooked solvent effects or implicit/explicit solvation mismatches. For example, implicit solvent models may fail to account for specific hydrogen-bonding interactions in polar aprotic solvents. Validate with ab initio molecular dynamics (AIMD) simulations under explicit solvent conditions. Cross-check experimental conditions (e.g., purity of starting materials) to rule out contamination .

Q. What experimental controls are critical when studying this compound’s potential as a ligand in coordination chemistry?

- Methodological Answer : Include blank reactions without the compound to identify background reactivity. Use chelating agents (e.g., EDTA) to confirm metal-specific interactions. Employ electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates that may arise from ligand-metal charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.